4E1RCat is a small molecule compound recognized for its role as an inhibitor of cap-dependent translation. It specifically targets the interaction between eukaryotic translation initiation factor 4E (eIF4E) and its binding partners, thereby disrupting protein synthesis processes that are often upregulated in various cancers. The compound has been studied extensively for its potential therapeutic applications, particularly in overcoming chemoresistance in cancer cells.
4E1RCat was identified through high-throughput screening methods aimed at discovering inhibitors of eIF4E:eIF4G interactions, which are crucial for the initiation of translation. The PubChem ID for 4E1RCat is 16195554, and it has been documented in multiple studies for its efficacy in inhibiting protein synthesis in various cell lines, including melanoma and lung cancer cells .
4E1RCat falls under the category of small molecule inhibitors that target the eukaryotic protein synthesis machinery. Specifically, it is classified as a translation initiation inhibitor, functioning to impede the assembly of translation initiation complexes necessary for cap-dependent mRNA translation .
The synthesis of 4E1RCat involves a multi-step organic chemistry process that typically includes the formation of key intermediates followed by functionalization to achieve the final structure. Although specific synthetic routes are proprietary or not extensively detailed in public literature, general approaches to synthesizing similar compounds often involve:
The synthesis may require careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4E1RCat features a complex arrangement that allows it to effectively bind to eIF4E. The specific structural details include:
Structural analyses using computational modeling have indicated that 4E1RCat interacts with multiple binding pockets on eIF4E, suggesting a potential mechanism for its inhibitory action .
4E1RCat primarily functions by inhibiting the formation of the eIF4E:eIF4G complex, which is essential for cap-dependent translation initiation. This inhibition can be quantified using various biochemical assays that measure translation efficiency.
In vitro assays have demonstrated that 4E1RCat effectively reduces protein synthesis rates in cancer cell lines by blocking ribosome assembly on mRNA templates. The compound has shown an IC50 value (the concentration required to inhibit 50% of the target activity) of approximately 4 μM in TR-FRET assays .
The mechanism by which 4E1RCat exerts its effects involves:
Experimental data supports that treatment with 4E1RCat leads to reduced levels of key proteins involved in tumor growth and survival pathways, highlighting its potential as a therapeutic agent against cancers characterized by elevated protein synthesis .
Relevant analyses often utilize techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .
4E1RCat has significant implications in cancer research due to its ability to inhibit protein synthesis selectively. Its applications include:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6